molecular formula C6H7IN4 B14367555 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole CAS No. 92712-03-3

5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole

Cat. No.: B14367555
CAS No.: 92712-03-3
M. Wt: 262.05 g/mol
InChI Key: HDBWCSXOPZIRBU-UHFFFAOYSA-N
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Description

5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and an iodopropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Iodopropynyl Group: The iodopropynyl group can be introduced through a Sonogashira coupling reaction between an alkyne and an iodoalkane in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodopropynyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodopropynyl group can facilitate interactions with nucleophilic sites, while the tetrazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a methyl group instead of an ethyl group.

    5-Ethyl-2-(3-bromoprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a bromopropynyl group instead of an iodopropynyl group.

    5-Ethyl-2-(3-chloroprop-2-yn-1-yl)-2H-tetrazole: Similar structure with a chloropropynyl group instead of an iodopropynyl group.

Uniqueness

5-Ethyl-2-(3-iodoprop-2-yn-1-yl)-2H-tetrazole is unique due to the presence of the iodopropynyl group, which can undergo specific reactions such as Sonogashira coupling, making it a valuable intermediate in organic synthesis. The combination of the ethyl group and the iodopropynyl group also provides distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.

Properties

CAS No.

92712-03-3

Molecular Formula

C6H7IN4

Molecular Weight

262.05 g/mol

IUPAC Name

5-ethyl-2-(3-iodoprop-2-ynyl)tetrazole

InChI

InChI=1S/C6H7IN4/c1-2-6-8-10-11(9-6)5-3-4-7/h2,5H2,1H3

InChI Key

HDBWCSXOPZIRBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(N=N1)CC#CI

Origin of Product

United States

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